molecular formula C12H17F2N3O B2460943 N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034516-17-9

N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2460943
CAS No.: 2034516-17-9
M. Wt: 257.285
InChI Key: GODCWHSVAYAJAE-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the difluorocyclopropanation of alkenes using a CF3SiMe3-NaI system . The resulting difluorocyclohexyl intermediate is then subjected to further reactions to introduce the pyrazole ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O/c1-2-17-8-5-10(16-17)11(18)15-9-3-6-12(13,14)7-4-9/h5,8-9H,2-4,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCWHSVAYAJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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